Cas no 405239-72-7 (Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate)

Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- BENZYL 3-[METHOXY(METHYL)CARBAMOYL]PIPERIDINE-1-CARBOXYLATE
- SCHEMBL4944408
- DA-35105
- CS-0047153
- Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate
- 405239-72-7
- benzyl 3-{[methoxy(methyl)amino]carbonyl)-1-piperidinecarboxylate
- MFCD09756513
- AS-70822
- benzyl 3-{[methoxy(methyl)amino]carbonyl}-1-piperidinecarboxylate
- 1-Cbz-N-methoxy-N-methyl-3-piperidinecarboxamide
- A1-36459
- benzyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- YGJZELRSUMZXKK-UHFFFAOYSA-N
- W10306
- AKOS027255477
- DTXSID101157879
- Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate
-
- MDL: MFCD09756513
- インチ: InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-9-6-10-18(11-14)16(20)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3
- InChIKey: YGJZELRSUMZXKK-UHFFFAOYSA-N
- ほほえんだ: CN(C(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)OC
計算された属性
- せいみつぶんしりょう: 306.15800
- どういたいしつりょう: 306.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 59.1Ų
じっけんとくせい
- PSA: 59.08000
- LogP: 1.99290
Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D765328-1g |
benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
405239-72-7 | 95% | 1g |
$240 | 2024-06-06 | |
eNovation Chemicals LLC | D765328-250mg |
benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
405239-72-7 | 95% | 250mg |
$150 | 2024-06-06 | |
1PlusChem | 1P00CJ00-500mg |
benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
405239-72-7 | 98% | 500mg |
$139.00 | 2024-05-03 | |
A2B Chem LLC | AF83696-1g |
Benzyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |
405239-72-7 | 98% | 1g |
$224.00 | 2024-04-20 | |
1PlusChem | 1P00CJ00-5g |
benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
405239-72-7 | 98% | 5g |
$585.00 | 2024-05-03 | |
Aaron | AR00CJ8C-2g |
benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
405239-72-7 | 96% | 2g |
$375.00 | 2023-12-14 | |
A2B Chem LLC | AF83696-5g |
Benzyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |
405239-72-7 | 98% | 5g |
$649.00 | 2024-04-20 | |
1PlusChem | 1P00CJ00-100mg |
benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
405239-72-7 | 98% | 100mg |
$72.00 | 2024-05-03 | |
1PlusChem | 1P00CJ00-250mg |
benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
405239-72-7 | 98% | 250mg |
$105.00 | 2024-05-03 | |
eNovation Chemicals LLC | D765328-250mg |
benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
405239-72-7 | 95% | 250mg |
$350 | 2025-02-20 |
Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Shachi Mittal Analyst, 2019,144, 2635-2642
Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylateに関する追加情報
Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate: A Novel Chemical Entity in Medicinal Chemistry
CAS No. 405239-72-7 represents a unique chemical compound with significant potential in pharmaceutical research. This molecule, known as Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate, is a derivative of piperidine with structural features that make it a promising candidate for drug development. The compound's molecular framework combines aromatic benzyl groups with a piperidine ring, creating a scaffold that can interact with various biological targets. Recent studies have highlighted its potential in modulating ion channels and enzyme activity, making it a subject of interest in both academic and industrial research settings.
The structural complexity of Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate is evident in its functional groups. The presence of a methoxy group on the piperidine ring, along with the carbamoyl functionality, contributes to its ability to act as a versatile scaffold for drug design. These substituents can influence the molecule's solubility, bioavailability, and interaction with biological receptors. Researchers have noted that the 3-Methoxy(Methyl)Carbamoyl group may play a critical role in modulating the compound's pharmacological profile by affecting its binding affinity to target proteins.
Recent advancements in medicinal chemistry have underscored the importance of compounds like Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate in the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry explored the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways. The research demonstrated that the molecule exhibits selectivity for certain enzyme subtypes, which is a crucial factor in minimizing off-target effects in drug development. This selectivity is attributed to the Carbamoyl functionality, which allows for precise interaction with enzyme active sites.
Another area of interest is the compound's application in neuropharmacology. Preliminary studies suggest that Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate may have potential in modulating neurotransmitter systems. Researchers at the University of Cambridge have reported that the molecule can interact with ionotropic receptors, which could have implications for the treatment of neurological disorders. These findings highlight the compound's versatility in targeting different biological pathways, making it a valuable candidate for further investigation.
The synthesis and characterization of Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate have been the focus of several recent studies. Advanced analytical techniques, including NMR spectroscopy and mass spectrometry, have been employed to confirm its structure and purity. These methods are essential for ensuring the accuracy of molecular characterization, which is critical in pharmaceutical research. The ability to synthesize this compound with high purity and yield is a significant achievement, as it enables further studies on its biological activity.
One of the key challenges in the development of compounds like Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate is optimizing their pharmacokinetic properties. Researchers are exploring various strategies to enhance the molecule's stability and bioavailability. For instance, modifications to the Methoxy group have been investigated to improve solubility in aqueous environments. These efforts are part of a broader trend in drug design to create molecules that are both effective and safe for therapeutic use.
The potential therapeutic applications of Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate are still being explored. Current studies suggest that the compound may have applications in the treatment of chronic diseases, including metabolic disorders and autoimmune conditions. However, more research is needed to fully understand its mechanisms of action and potential side effects. This underscores the importance of continued investigation into the compound's properties and behavior in biological systems.
Another area of focus is the compound's interaction with cellular signaling pathways. Recent studies have indicated that Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate may influence the activity of certain kinases, which are enzymes involved in cell growth and differentiation. These findings could have implications for the development of targeted therapies for diseases such as cancer. However, further studies are required to validate these potential applications and to determine the compound's efficacy in vivo.
The role of Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate in drug discovery is also being examined through the lens of computational modeling. Researchers are using molecular docking simulations to predict how the compound might interact with various targets. These computational tools are invaluable in the early stages of drug development, as they allow scientists to identify potential targets and optimize the molecule's structure before proceeding to experimental testing. This approach is part of a growing trend in pharmaceutical research to integrate computational methods with traditional experimental techniques.
Despite the promising findings, there are still challenges to overcome in the development of Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate. One of the main hurdles is the need to ensure the compound's safety and efficacy in human trials. While preclinical studies have shown encouraging results, the transition to clinical application requires rigorous testing and validation. This process involves evaluating the compound's toxicity, pharmacokinetics, and therapeutic potential in controlled environments. These steps are essential to ensure that the compound meets the standards required for pharmaceutical approval.
In conclusion, Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential applications make it a valuable subject of study. As research in this area continues to evolve, the compound may play a crucial role in the development of new therapies for a variety of diseases. The ongoing efforts to understand and optimize its properties underscore the importance of continued scientific inquiry in this field.
Further research is needed to fully explore the potential of Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate. This includes investigating its long-term effects, potential interactions with other drugs, and its efficacy in different patient populations. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in advancing this research. The ultimate goal is to translate these findings into practical applications that can benefit patients and improve public health.
As the field of medicinal chemistry continues to grow, compounds like Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate will likely play an increasingly important role in drug development. The ability to design and synthesize such complex molecules is a testament to the advancements in chemical science and its applications in healthcare. The ongoing exploration of these compounds will undoubtedly lead to new discoveries and innovations that can address some of the most pressing health challenges of our time.
Ultimately, the study of Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate highlights the importance of interdisciplinary research in pharmaceutical science. By combining expertise in chemistry, biology, and computational modeling, researchers can unlock the full potential of such compounds. The continued pursuit of knowledge in this area will not only advance our understanding of molecular interactions but also contribute to the development of more effective and safer therapeutic options for patients.
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